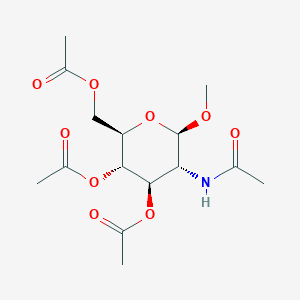

Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Descripción

Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a protected derivative of N-acetylglucosamine (GlcNAc), featuring acetyl groups at the 3-, 4-, and 6-positions and a methyl aglycone. Its molecular formula is C₁₅H₂₃NO₉, with a molecular weight of 361.34 g/mol . This compound is extensively used in glycosylation studies due to its stability and versatility as a glycosyl acceptor or donor precursor. The acetyl groups protect hydroxyl moieties during synthetic reactions, enabling selective deprotection for further functionalization .

Propiedades

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-methoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO9/c1-7(17)16-12-14(24-10(4)20)13(23-9(3)19)11(6-22-8(2)18)25-15(12)21-5/h11-15H,6H2,1-5H3,(H,16,17)/t11-,12-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJUFVXNIJMMKO-KJWHEZOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444885 | |

| Record name | Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2771-48-4 | |

| Record name | Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Protection of Hydroxyl Groups

The synthesis begins with the selective protection of hydroxyl groups on D-glucosamine to prevent undesired side reactions. Acetylation is typically performed using acetic anhydride (Ac₂O) in the presence of pyridine or sodium acetate. For instance, tri-O-acetylation of the 3, 4, and 6 positions is achieved under reflux conditions (80°C, 4–6 hours), yielding methyl 3,4,6-tri-O-acetyl-2-amino-2-deoxy-β-D-glucopyranoside. The acetyl groups serve dual roles: stabilizing the sugar ring and directing subsequent glycosylation reactions.

Glycosylation with Methyl Group

The methyl glycoside is formed via glycosylation of the protected glucosamine derivative with methanol. Trichloroacetimidate chemistry is commonly employed, where the anomeric hydroxyl is activated using BF₃·OEt₂ or TMSOTf as a catalyst. Reaction conditions (e.g., −20°C, anhydrous dichloromethane) ensure β-selectivity, with yields ranging from 65% to 78%.

Table 1: Glycosylation Conditions and Outcomes

| Catalyst | Solvent | Temperature | Yield (%) | β:α Ratio |

|---|---|---|---|---|

| BF₃·OEt₂ | CH₂Cl₂ | −20°C | 72 | 9:1 |

| TMSOTf | Toluene | 0°C | 68 | 8:1 |

| NIS/TfOH | Acetonitrile | RT | 65 | 7:1 |

Deprotection and Final Product Isolation

Selective deprotection of acetyl groups is avoided in this case, as the tri-O-acetylated product is the target. However, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted starting materials and byproducts. Final characterization by ¹H/¹³C NMR confirms the β-configuration (J₁,₂ = 8–10 Hz) and acetylation pattern.

Alternative Synthetic Routes

Thioglycoside Activation

An alternative approach utilizes thioglycosides as glycosyl donors. Phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside is activated with N-iodosuccinimide (NIS) and triflic acid (TfOH), enabling coupling with methanol. This method achieves comparable yields (70–75%) but requires stringent anhydrous conditions.

Enzymatic Glycosylation

While less common, enzymatic methods using glycosyltransferases have been explored. For example, Bacillus circulans β-galactosidase catalyzes the transglycosylation of GlcNAc derivatives to methanol, though yields remain suboptimal (30–40%) compared to chemical methods.

Reaction Optimization and Catalytic Systems

Catalyst Screening

Lewis acids such as BF₃·OEt₂ and TMSOTf are preferred for their ability to stabilize oxocarbenium intermediates, enhancing β-selectivity. Protic acids (e.g., TfOH) are avoided due to competing hydrolysis. Kinetic studies using HPLC monitoring reveal that lower temperatures (−20°C to 0°C) minimize anomerization.

Solvent Effects

Polar aprotic solvents (e.g., CH₃CN, CH₂Cl₂) improve glycosyl donor solubility and reaction homogeneity. Non-polar solvents like toluene reduce side reactions but slow reaction kinetics.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃): δ 5.10 (t, J = 9.5 Hz, H-3), 4.95 (dd, J = 10.5 Hz, H-4), 2.05–2.15 (3 × OAc).

¹³C NMR (125 MHz, CDCl₃): δ 170.5 (C=O), 97.2 (C-1, β-anomer), 23.5 (CH₃CO).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+Na]⁺ at m/z 452.1543 (calculated for C₁₅H₂₃NO₉Na: 452.1545).

Challenges and Troubleshooting

Anomerization

Incomplete β-selectivity arises from oxocarbenium ion intermediacy. Strategies include:

Byproduct Formation

Acetyl migration (C3→C4) is mitigated by avoiding protic conditions and minimizing reaction times.

Applications in Oligosaccharide Synthesis

The compound serves as a glycosyl acceptor in tetrasaccharide assembly. For instance, coupling with a galactopyranosyl bromide donor (Hg(CN)₂ catalysis) yields biologically relevant oligosaccharides for immunology studies .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Oxidation: The compound can be oxidized to introduce additional functional groups or to study the stability of the acetamido group.

Substitution: The acetamido group can be substituted with other functional groups to create derivatives for specific research purposes.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

Hydrolysis: Yields 2-deoxy-D-glucose derivatives.

Oxidation: Produces oxidized glucopyranoside derivatives.

Substitution: Results in various functionalized glucopyranoside derivatives.

Aplicaciones Científicas De Investigación

Glycoscience Research

Methyl GlcNAc plays a crucial role in the study of glycan structures and functions. Its acetylated form allows for enhanced stability and solubility, making it suitable for various analytical techniques.

- Glycan Synthesis : Methyl GlcNAc is utilized as a building block for synthesizing complex glycans. Its tri-O-acetylated form facilitates the formation of glycosidic bonds under mild conditions, which is essential for constructing glycoproteins and glycolipids .

- Analytical Tools : The compound is often employed in the development of glycan microarrays, which are used to study protein-glycan interactions. These interactions are pivotal in understanding cell signaling and immune responses .

Medicinal Chemistry

The compound's structural features make it a candidate for drug development, particularly in targeting glycan-related diseases.

- Antiviral and Antimicrobial Agents : Research has indicated that derivatives of Methyl GlcNAc exhibit antiviral properties against several viruses by inhibiting their glycosylation processes. This inhibition can prevent viral entry into host cells .

- Cancer Therapeutics : Methyl GlcNAc derivatives have shown potential in cancer research by modulating the immune response. They can enhance the recognition of cancer cells by immune cells, thereby improving the efficacy of immunotherapies .

Biochemical Applications

In biochemical studies, Methyl GlcNAc serves as a substrate or inhibitor for various enzymes involved in glycosylation processes.

- Enzyme Inhibition Studies : The compound is used to investigate the activity of glycosyltransferases and other enzymes that modify glycans. Understanding these interactions can lead to insights into metabolic disorders related to abnormal glycosylation .

- Cell Culture Studies : Methyl GlcNAc is often included in culture media to study its effects on cell proliferation and differentiation, particularly in stem cell research .

Case Studies

Several studies highlight the diverse applications of Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside:

Mecanismo De Acción

The compound exerts its effects primarily by inhibiting glycosylation processes. It targets specific enzymes involved in the addition of sugar moieties to proteins and lipids. By blocking these enzymes, Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside can alter the glycosylation patterns on cell surfaces, affecting cellular functions and signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in the Acetamido and Protecting Groups

Trifluoroacetamido Derivatives

- Methyl 2-Trifluoroacetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Replaces the acetamido group with a trifluoroacetamido moiety. Enhanced electron-withdrawing effects improve glycosylation reactivity but reduce stability under basic conditions. Used in synthesizing fluorinated glycoconjugates for NMR studies .

Benzyl/Benzoyl-Protected Analogues

- Methyl 2-Acetamido-6-O-benzoyl-3-O-chloroacetyl-2-deoxy-β-D-glucopyranoside: Substitutes acetyl with benzoyl (electron-deficient) and chloroacetyl (labile) groups. Enables sequential deprotection for selective glycosylation. Yield: 62% in a two-step synthesis involving benzoylation and chloroacetylation .

- Allyl 2-Acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside: Features a benzyl group at the 3-position, offering orthogonal protection. Used in oligosaccharide synthesis via benzyl-ether cleavage .

Alkyl Chain Modifications

- Octyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Replaces methyl with an octyl aglycone. Increased hydrophobicity enhances micelle formation, useful in membrane protein studies. Commercial price: $300/100 mg .

- Nonyl and Amyl Derivatives: Nonyl (C₉H₁₉) and amyl (C₅H₁₁) variants show similar applications but differ in solubility profiles .

Functional Group Modifications

4-Deoxy Analogues

- Methyl 2-Acetamido-2,4-dideoxy-β-D-xylo-hexopyranoside: Lacks the 4-hydroxyl group, altering hydrogen-bonding interactions. Inhibits glycosaminoglycan biosynthesis by mimicking natural substrates .

Phthalimido Derivatives

- Methyl 2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside: Replaces acetamido with a phthalimido group. Enhances stereoselectivity in glycosylation reactions due to bulky substituents .

Aryl Glycosides

- p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Features a p-nitrophenyl aglycone. Acts as a chromogenic substrate for glycosidase assays due to nitrophenol release upon hydrolysis .

- 2-Formylphenyl Derivative :

Key Research Findings

Data Tables

Table 1: Structural and Physicochemical Comparison

Actividad Biológica

Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, also known as a derivative of N-acetylglucosamine, is a compound that has garnered attention for its biological activities, particularly in the context of glycosaminoglycan (GAG) synthesis and cellular metabolism. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.

- Molecular Formula : C15H23NO10

- Molecular Weight : 377.35 g/mol

- CAS Number : 2771-48-4

Research indicates that methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside exhibits significant effects on the synthesis of glycosaminoglycans (GAGs). A study demonstrated that various acetylated GlcNAc analogs, including this compound, inhibited the incorporation of D-[3H]glucosamine into cellular glycoconjugates in a concentration-dependent manner. This suggests that the compound competes with glucosamine for metabolic pathways involved in GAG synthesis .

Inhibition of GAG Synthesis

The inhibitory effect on GAG synthesis was quantified in vitro using primary hepatocytes. The results showed that treatment with methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside led to a significant reduction in the incorporation of D-[3H]glucosamine and [35S]sulfate into isolated GAGs. Specifically, at a concentration of 1.0 mM, the incorporation rates dropped to approximately 7% of control levels .

Case Studies and Research Findings

- Cellular Studies : In studies involving primary hepatocytes, methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside was shown to inhibit total protein synthesis by approximately 60% compared to controls. This effect was linked to a mechanism involving uridine trapping, which depletes UTP pools necessary for protein synthesis .

- Molecular Interactions : The compound's structure allows it to mimic natural substrates in metabolic pathways. Its triacetylated form enhances its solubility and potential bioactivity, making it a useful tool in studying carbohydrate metabolism and enzymatic processes related to GAG synthesis .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside | Structure | Inhibits GAG synthesis |

| 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucose | - | Similar inhibitory effects on glucosamine incorporation |

| 1-Deoxy-N-acetylglucosamine | - | Reduces incorporation into GAGs without affecting protein synthesis |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside?

- Methodological Answer : The synthesis typically involves sequential protection and deprotection steps. For example:

Protection of hydroxyl groups : React 2-deoxy-D-glucose with acetic anhydride and acetic acid to acetylate hydroxyl groups, yielding the tri-O-acetylated intermediate .

Acetamido group introduction : Use phthalimido or trifluoroacetyl protecting groups for the amino group, followed by selective deprotection .

Glycosylation : Employ trichloroacetimidate or thioglycoside donors for coupling reactions. For instance, 2-nitrophenyl derivatives are synthesized using TBAHS (tetrabutylammonium hydrogen sulfate) as a phase-transfer catalyst .

- Critical Note : Reaction yields vary with catalysts (e.g., TBAHS vs. AgOTf) and solvent systems (e.g., DCM vs. acetonitrile).

Q. How do acetyl protecting groups influence the reactivity of this compound in glycosylation reactions?

- Methodological Answer : Acetyl groups act as temporary protecting groups to:

Prevent undesired side reactions (e.g., oxidation or premature glycosidic bond formation).

Enable regioselective deprotection : For example, benzyl or PMB (para-methoxybenzyl) groups can be selectively removed under hydrogenolysis or acidic conditions, leaving acetyl groups intact for subsequent steps .

Modulate solubility : Acetylation enhances solubility in organic solvents, facilitating purification via column chromatography .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming stereochemistry and substitution patterns. Key signals include:

- Acetyl protons (δ 1.8–2.1 ppm) and anomeric protons (δ 4.5–5.5 ppm) .

- Characteristic coupling constants (e.g., J1,2 = 8–10 Hz for β-configuration) .

- Mass Spectrometry : MALDI-TOF or ESI-MS validate molecular weight and detect impurities (e.g., m/z 779.2123 for C32H40N2O19Na<sup>+</sup>) .

- TLC/HPLC : Monitor reaction progress and purity using heptane/acetone (3:7) or acetonitrile/water gradients .

Advanced Research Questions

Q. How can this compound be optimized as a glycosyl donor in enzymatic assays for glycosyltransferases?

- Methodological Answer :

Substrate Design : Modify the leaving group (e.g., replace methyl with nitrophenyl to enhance leaving ability) for improved enzyme recognition .

Kinetic Studies : Use stopped-flow spectrophotometry to measure kcat/KM values. For example, p-nitrophenyl derivatives enable real-time monitoring of hydrolysis by α-amylases .

Competitive Inhibition Assays : Co-incubate with UDP-GlcNAc to study binding affinity to human O-GlcNAc transferase .

- Data Contradiction Analysis : Discrepancies in reported enzymatic activity may arise from differences in assay conditions (e.g., pH, temperature) or enzyme isoforms .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer :

Catalyst Screening : Compare yields using AgOTf (silver triflate) vs. NIS (N-iodosuccinimide) in glycosylation reactions. For example, AgOTf may improve β-selectivity but reduce overall yield .

Solvent Optimization : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions vs. non-polar solvents (e.g., toluene) .

Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) affecting yield .

Q. How does the compound’s stereochemistry impact its role in glycan array fabrication?

- Methodological Answer :

Stereochemical Purity : Ensure anomeric configuration (α/β) via NMR and X-ray crystallography. β-Anomers are preferred for stable glycan-protein interactions .

Microarray Printing : Use robotic spotting to immobilize acetyl-protected derivatives on NHS-activated glass slides. Deprotect post-printing with hydrazine or ammonia .

Binding Studies : Screen against lectins (e.g., concanavalin A) to validate specificity. Fluorescent tagging (e.g., FITC) enables quantitative analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.